N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide
Description
N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5-bromothiophene moiety and a 2,5-dichlorobenzamide group. This structure combines electron-withdrawing substituents (bromine and chlorine atoms) with aromatic and heteroaromatic systems, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrCl2N3O2S/c14-10-4-3-9(22-10)12-18-19-13(21-12)17-11(20)7-5-6(15)1-2-8(7)16/h1-5H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUMPNXBSGLEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrCl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide typically involves multiple steps:
Formation of the Bromothiophene Intermediate: The starting material, 2-bromothiophene, undergoes bromination to yield 5-bromo-2-thiopheneboronic acid.
Oxadiazole Ring Formation: The bromothiophene intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazole ring.
Coupling with Dichlorobenzamide: The final step involves coupling the oxadiazole intermediate with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminothiophene derivative, while oxidation might produce a sulfone or sulfoxide.
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.
Materials Science: In organic semiconductors, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Estimated based on analogous compounds.
Key Observations:
- Substituent Influence on Reactivity : The target compound’s 5-bromothiophene and 2,5-dichlorobenzamide groups likely enhance electrophilic character compared to 5k (methoxyphenyl substituent), which may reduce synthetic yields due to steric and electronic challenges .
- Spectral Trends : The C-Br stretch in IR (~560 cm⁻¹) is consistent across brominated analogs (e.g., 4l ), while dichlorophenyl groups in related compounds (e.g., ) show distinct downfield shifts in ¹H-NMR (δ 7.2–8.2 ppm).
- Biological Potential: The dichlorobenzamide moiety may mimic nitazoxanide derivatives (), which inhibit PFOR enzymes via amide anion conjugation .
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated thiophene ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 386.17 g/mol. The structure includes:
- A brominated thiophene ring.
- An oxadiazole ring.
- A dichlorobenzamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It may act on specific receptors that regulate cellular functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| Similar Compounds | Antifungal | C. albicans |
Anticancer Potential
The compound has been evaluated for its anticancer properties in several studies. It has shown cytotoxic effects against various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. This suggests promising potential for developing new antimicrobial agents based on this structure.
- Anticancer Research : A recent investigation into the anticancer effects revealed that treatment with this compound resulted in significant reductions in cell viability in MCF-7 cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
